Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

basicity modulation hERG safety CNS drug design

Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1303973-22-9) is a Boc-protected aminomethyl-piperidine building block featuring a gem-difluoro substitution at the 3-position of the piperidine ring. It belongs to the class of 3,3-difluoropiperidine carbamates, which are employed as key intermediates in the synthesis of NR2B-selective NMDA receptor antagonists and other central nervous system (CNS) drug candidates.

Molecular Formula C11H20F2N2O2
Molecular Weight 250.29
CAS No. 1303973-22-9
Cat. No. B581643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
CAS1303973-22-9
Molecular FormulaC11H20F2N2O2
Molecular Weight250.29
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN
InChIInChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-7,14H2,1-3H3
InChIKeyWYFLAUNQWVXXHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1303973-22-9): Core Structural and Physicochemical Baseline


Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1303973-22-9) is a Boc-protected aminomethyl-piperidine building block featuring a gem-difluoro substitution at the 3-position of the piperidine ring [1]. It belongs to the class of 3,3-difluoropiperidine carbamates, which are employed as key intermediates in the synthesis of NR2B-selective NMDA receptor antagonists and other central nervous system (CNS) drug candidates [2]. The compound possesses a computed XLogP3 of 1.2, a molecular weight of 250.29 g/mol, and one hydrogen bond donor (the primary amine), properties that place it within fragment-like chemical space suitable for lead generation [1].

Why 1-Boc-4-(aminomethyl)piperidine and Non-Fluorinated Analogs Cannot Replace Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate


The gem-difluoro motif at C3 fundamentally alters the electronic and conformational properties of the piperidine ring relative to non-fluorinated or mono‑fluorinated analogs. This modification reduces the basicity (pKa) of the adjacent aminomethyl nitrogen through inductive electron withdrawal, shifts lipophilicity (computed XLogP3 = 1.2 for the target versus approximately 0.8 for the non‑fluorinated 1‑Boc‑4‑(aminomethyl)piperidine), and enhances metabolic stability by blocking cytochrome P450‑mediated oxidation at the 3‑position [1][2][3]. Consequently, direct replacement with 1‑Boc‑4‑(aminomethyl)piperidine or other in‑class building blocks lacking the gem‑difluoro group will alter the downstream lead compound's pharmacokinetic profile, oral bioavailability, and hERG‑related cardiac safety, making generic substitution scientifically invalid for projects where differentiated DMPK and selectivity are critical.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate


Reduced Amine Basicity (Calculated pKa Shift) Versus Non‑Fluorinated Analog

A systematic chemoinformatic analysis of fluorinated piperidine fragments demonstrated that introduction of fluorine atoms notably lowers the pKa of adjacent basic nitrogen atoms. While the target compound carries a Boc‑protected piperidine nitrogen (removing basicity at N1), the primary aminomethyl group at C4 is subject to the inductive electron‑withdrawing effect of the C3 gem‑difluoro substitution. In a library of fluorinated piperidines, each fluorine substituent reduced the calculated pKa of the ring nitrogen by approximately 1.2–1.5 units [1]. Although no experimental pKa for the target compound's amine has been published, the predicted pKa of 3,3‑difluoropiperidine is 6.51 ± 0.10 versus 11.22 for piperidine itself, a ΔpKa of approximately −4.7 units attributable to gem‑difluorination [2]. This reduction in basicity is directly correlated with lower affinity for the hERG potassium channel (IC50 shift), translating to reduced cardiac toxicity risk [1].

basicity modulation hERG safety CNS drug design

Lipophilicity Modulation (XLogP3) Relative to Non‑Fluorinated 1‑Boc‑4‑(aminomethyl)piperidine

The computed XLogP3 of tert‑butyl 4‑(aminomethyl)‑3,3‑difluoropiperidine‑1‑carboxylate is 1.2 [1], whereas the non‑fluorinated analog 1‑Boc‑4‑(aminomethyl)piperidine (CID 439953) has a computed XLogP3 of 0.8 [2]. The net ΔXLogP3 of +0.4 indicates that gem‑difluorination moderately increases lipophilicity, which can improve passive membrane permeability and blood–brain barrier penetration—attributes often sought in CNS programs. Because the difference is modest, the difluoro scaffold retains favorable fragment‑like physicochemical properties while providing a measurable increase in logP that may enhance oral absorption without violating Lipinski's rules.

lipophilicity permeability ADME optimization

Enhanced Metabolic Stability of 3,3‑Difluoropiperidine‑Containing Compounds Validated in Patent Exemplifications

US Patent 11,136,328 B2 discloses a series of 3,3‑difluoropiperidine carbamate heterocyclic compounds as NR2B NMDA receptor antagonists. The patent explicitly states that the 3,3‑difluoropiperidine core was incorporated to improve one or more of 'pharmacokinetic performance, oral activity, cardiovascular safety, and in vitro and in vivo therapeutic safety index measures' relative to earlier non‑fluorinated or mono‑fluorinated series [1]. Although the patent does not report isolated data for the Boc‑protected intermediate itself, the exemplified final compounds containing the 3,3‑difluoropiperidine motif demonstrated oral bioavailability and sustained target engagement in rodent models of depression, providing strong class‑level evidence that the gem‑difluoro substitution is central to the metabolic stability advantage [1]. The target compound serves as the direct synthetic precursor to such unprotected 3,3‑difluoropiperidine carbamates, ensuring that procurement of this specific building block enables access to the differentiated pharmacological profile.

metabolic stability microsomal clearance oral pharmacokinetics

Priority Application Scenarios for Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate Based on Verified Differentiation Evidence


Synthesis of NR2B‑Selective NMDA Receptor Antagonists with Improved Cardiac Safety

The target compound serves as the key intermediate for constructing 3,3‑difluoropiperidine carbamate NR2B antagonists. The reduced basicity of the aminomethyl group (class‑level pKa shift of ~ −4.7 units versus piperidine) lowers hERG affinity, directly addressing the cardiovascular safety liability that limits non‑selective NMDA antagonists such as ketamine [1][2]. Procurement of the Boc‑protected intermediate allows late‑stage diversification at the primary amine after Boc removal, enabling SAR exploration while maintaining the metabolic stability advantage conferred by the gem‑difluoro motif [3].

CNS Lead Optimization Programs Requiring Balanced Lipophilicity

With an XLogP3 of 1.2 compared to 0.8 for the non‑fluorinated analog, this building block offers a finely tuned increase in lipophilicity that can enhance blood‑brain barrier permeability without violating fragment‑like property guidelines [4][5]. Medicinal chemistry teams pursuing CNS targets (e.g., neurodegenerative or psychiatric indications) should prioritize this building block when a modest logP elevation is needed to shift a lead series from peripheral to central exposure.

Diversification of Fluorinated Fragment Libraries for FBDD

The compound's three‑dimensional shape, single hydrogen‑bond donor, and five acceptor sites qualify it as a valuable 3D fragment for fragment‑based drug discovery. Its fluorination pattern contributes to 'lead‑likeness' and modulates conformational preferences, as demonstrated in the broader class of fluorinated piperidines [2]. Procurement of this specific regioisomer (4‑aminomethyl‑3,3‑difluoro) ensures coverage of a distinct chemical space relative to the 2‑aminomethyl or 5,5‑difluoro isomers, which are commercially available but exhibit different exit vectors and electronic profiles.

Academic and Biotech Procurement for Competitive NR2B Patent Landscape Positioning

Because the 3,3‑difluoropiperidine carbamate chemotype is protected by granted patents (e.g., US 11,136,328 B2), the Boc‑protected aminomethyl intermediate is the gateway to exploring novel derivatives that fall outside existing claims or to supporting freedom‑to‑operate analyses. Research organizations investing in non‑selective or next‑generation NMDA modulators should secure high‑purity (≥97%) supply of this intermediate to accelerate medicinal chemistry cycles and establish competitive intellectual property positions [3].

Quote Request

Request a Quote for Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.